molecular formula C11H10FNO2 B8316427 Methyl 2-(3-cyano-4-fluorophenyl)propanoate

Methyl 2-(3-cyano-4-fluorophenyl)propanoate

Cat. No. B8316427
M. Wt: 207.20 g/mol
InChI Key: BVAFRVZFUVRUNR-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of compound methyl 2-(3-cyano-4-fluorophenyl)propanoate (50 mg, 0.24 mmol) in 5 mL of anhydrous THF was cooled to 0° C. and then added DIBAL-H (0.3 mmol) was added. The mixture was warmed to ambient temperature and stirred at ambient temperature for 1.5 hours. The reaction was quenched with water, extracte with EtOAc. The organic layer was washed with saturated chloride, dried over anhydrous sodium sulfate and concentrated. The 2-fluoro-5-(1-oxopropan-2-yl)benzonitrile was used for next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]([CH3:15])[C:11](OC)=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].CC(C[AlH]CC(C)C)C>C1COCC1>[F:9][C:8]1[CH:7]=[CH:6][C:5]([CH:10]([CH3:15])[CH:11]=[O:12])=[CH:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)C(C(=O)OC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, extracte with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The 2-fluoro-5-(1-oxopropan-2-yl)benzonitrile was used for next step without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC1=C(C#N)C=C(C=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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